4-[(tert-Butyldimethylsilyl)oxy]benzaldehyde
Overview
Description
Synthesis Analysis
The synthesis of 4-[(tert-Butyldimethylsilyl)oxy]benzaldehyde and related compounds involves various chemical routes. One approach for synthesizing derivatives involves the oxidation of 4-tert-butyl toluene via Mn2O3 and MnO2, followed by benzyl halide hydrolysis, the Sommelet reaction, and oxidation by IBX, achieving up to an 86% yield under optimized conditions (Zhang Yu-mina, 2010). Another notable synthesis method includes the silylation of nucleosides with tert-butyldimethylsilyl chloride, showcasing the structural versatility of silyl ether derivatives (W. Köhler & W. Pfleiderer, 1979).
Molecular Structure Analysis
The molecular structure of silylated compounds is characterized by spectrophotometric methods and NMR spectroscopy, offering insights into the silylation positions and structural elucidation of various derivatives. For instance, the use of 13C-NMR spectroscopy allows for the rapid determination of silylation positions in nucleosides, highlighting the molecular complexity and versatility of these compounds (W. Köhler & W. Pfleiderer, 1979).
Chemical Reactions and Properties
4-[(tert-Butyldimethylsilyl)oxy]benzaldehyde participates in various chemical reactions, including palladium-catalyzed coupling reactions for the synthesis of complex molecules like lipoxin analogues. These reactions demonstrate the compound's role as a versatile intermediate in organic synthesis (J. Nokami et al., 1998).
Physical Properties Analysis
The physical properties of silylated compounds and their derivatives, such as solubility, melting points, and boiling points, are crucial for their practical application in synthetic chemistry. However, detailed analyses of these properties specifically for 4-[(tert-Butyldimethylsilyl)oxy]benzaldehyde are not directly available but can be inferred from related compounds.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and functional group transformations of 4-[(tert-Butyldimethylsilyl)oxy]benzaldehyde, are integral to its utility in synthesis. For example, the tert-butyldimethylsilyl group is known for its protective capabilities in organic synthesis, providing insights into the chemical behavior of silylated benzaldehydes (Daisuke Nagai et al., 2002).
Scientific Research Applications
Selective Oxidation of Alcohols : A salophen copper(II) complex and tert-butyl hydroperoxide are used to oxidize benzyl alcohols to benzaldehydes efficiently at room temperature, avoiding the production of carboxylic acids (Chen & Cai, 2015).
Synthesis of α,β-Unsaturated Ketones : Demonstrated a one-pot synthesis of α,β-unsaturated ketones from tert-butyldimethylsilyldibromomethane and two different aldehydes (Shinokubo, Oshima, & Utimoto, 1994).
Photochemical Reactions : Laser-jet irradiation of benzaldehyde in tert-butyl peroxide produces various products, indicating potential in synthetic chemistry applications (Adam & Oestrich, 1993).
Synthesis of Benzaldehyde Containing Compounds : Demonstrates the synthesis of oligonucleotides with a benzaldehyde function, showing potential for biotin-based biosensors (Tilquin, Dechamps, & Sonveaux, 2001).
Oxidative Cleavage : Oxidative cleavage of tert-butyl sulfides with dimethyl sulfoxide/hydrobromic acid produces symmetrical disulfides, applicable in organic synthesis and catalysis (Dickman et al., 1993).
Aldol Reactions : Various studies demonstrate the use of tert-butyl benzaldehyde derivatives in aldol reactions, which are fundamental in creating complex molecules in organic chemistry (Mukai et al., 1990), (Denmark & Ghosh, 2007).
Oxidation of Alkenes : DTBP/TBHP-promoted hydroacylation of unactivated alkenes with aromatic aldehydes can produce ketones, indicating its role in organic synthesis (Jhuang et al., 2016).
Catalysis : Studies show its use in catalytic processes like the copper-catalyzed cross-dehydrogenative coupling and the oxidation of benzyl alcohol to benzaldehyde (Zhang et al., 2015), (Ndolomingo & Meijboom, 2017).
Synthesis of Liquid Crystalline Substituents : Used in the synthesis of new low-band-gap polymers with liquid crystalline substituents, indicating applications in material science (Kiebooms, Goto, & Akagi, 2001).
Safety And Hazards
“4-[(tert-Butyldimethylsilyl)oxy]benzaldehyde” is classified as a serious eye irritant (Eye Dam. 1) and is harmful to aquatic life with long-lasting effects (Aquatic Chronic 4) . It is recommended to wear personal protective equipment, ensure adequate ventilation, and avoid getting the compound in eyes, on skin, or on clothing .
properties
IUPAC Name |
4-[tert-butyl(dimethyl)silyl]oxybenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O2Si/c1-13(2,3)16(4,5)15-12-8-6-11(10-14)7-9-12/h6-10H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XACWSBWCLJXKGI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=CC=C(C=C1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90446892 | |
Record name | 4-{[tert-Butyl(dimethyl)silyl]oxy}benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90446892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(tert-Butyldimethylsilyl)oxy]benzaldehyde | |
CAS RN |
120743-99-9 | |
Record name | 4-{[tert-Butyl(dimethyl)silyl]oxy}benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90446892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-[(tert-Butyldimethylsilyl)oxy]benzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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